3-cyano-N-cyclopropylpyridine-2-sulfonamide
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Overview
Description
3-cyano-N-cyclopropylpyridine-2-sulfonamide is an organosulfur compound that contains a sulfonamide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-cyclopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: Shares the pyridine core but lacks the sulfonamide group.
N-cyclopropylpyridine-2-sulfonamide: Similar structure but without the cyano group.
Sulfonamide derivatives: Various compounds with the sulfonamide functional group attached to different aromatic rings.
Uniqueness
3-cyano-N-cyclopropylpyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-cyano-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-6-7-2-1-5-11-9(7)15(13,14)12-8-3-4-8/h1-2,5,8,12H,3-4H2 |
InChI Key |
KEOUPJCBTLTVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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